molecular formula C11H14O5S B1352686 Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate CAS No. 62140-67-4

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

Cat. No. B1352686
CAS RN: 62140-67-4
M. Wt: 258.29 g/mol
InChI Key: UUARTHQJSZTOEM-UHFFFAOYSA-N
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Description

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate, also known as MES, is an organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that has a molecular weight of 312.35 g/mol and a melting point of 115-117 °C. MES is a derivative of benzoic acid and has the chemical formula C9H12O4S. It is a versatile compound that has been used in a variety of research applications, including as a reagent, a catalyst, a solvent, and a ligand.

Scientific Research Applications

Synthesis of Pharmacologically Relevant Compounds

  • Intermediate in Antipsychotic Drug Synthesis : The compound serves as a critical intermediate in the synthesis of amisulpride, a novel atypical antipsychotic drug. This process involves several steps, including sulfonation, hydrolysis, chlorination, reduction, and condensation, highlighting the compound's versatility in drug development (Chen Yuhong & Chen-Yan Wei, 2011).

  • VEGFR2 Inhibitors : Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate is identified as a key fragment in the synthesis of potent VEGFR2 inhibitors, which are crucial for angiogenic processes in tumor development. This indicates its importance in cancer therapy, especially in the synthesis of antiangiogenic drugs used in conjunction with chemotherapy (Miroslav Murár, G. Addová, & A. Boháč, 2013).

Development of Biological Active Molecules

  • Antimicrobial Agents : Studies on the synthesis and characterization of novel compounds with antimicrobial activity have utilized derivatives of Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate. These efforts aim to develop more effective antimicrobial agents, underscoring the compound's utility in addressing drug resistance and infection control (Bhimagouda S. Patil et al., 2010).

  • Role in Synthesizing Cardiotonic Drugs : The compound has been used in developing synthesis approaches for 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole. This showcases its potential in creating treatments for heart-related conditions (D. Lomov, 2019).

properties

IUPAC Name

methyl 5-ethylsulfonyl-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5S/c1-4-17(13,14)8-5-6-10(15-2)9(7-8)11(12)16-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUARTHQJSZTOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057787
Record name Methyl 5-(ethylsulfonyl)-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(Ethylsulfonyl)-2-methoxybenzoate

CAS RN

62140-67-4
Record name Methyl 5-(ethylsulfonyl)-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62140-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(ethylsulphonyl)-o-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062140674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-(ethylsulfonyl)-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7057787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-(ethylsulphonyl)-o-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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